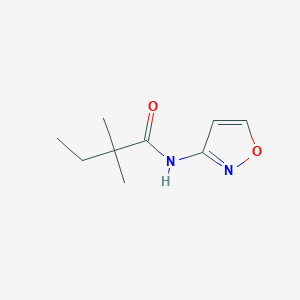

N-(isoxazol-3-yl)-2,2-dimethylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-9(2,3)8(12)10-7-5-6-13-11-7/h5-6H,4H2,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTMOLALAQHOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Isoxazol 3 Yl 2,2 Dimethylbutanamide

Strategies for Isoxazole (B147169) Ring Formation in N-(Isoxazol-3-yl) Amide Systems

The isoxazole ring is a key pharmacophore found in numerous biologically active compounds. Its synthesis has been extensively studied, with several reliable methods available for its construction. These strategies are adaptable for creating the N-(isoxazol-3-yl) amide scaffold.

Cycloaddition Reactions in Isoxazole Synthesis

The most prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.orgmdpi.com This reaction is highly efficient and regioselective, typically yielding 3,5-disubstituted isoxazoles when terminal alkynes are used. mdpi.com For the synthesis of a 3-substituted isoxazole system, this involves the reaction of an appropriate alkyne with a nitrile oxide generated in situ.

Nitrile oxides are unstable and are typically generated in the reaction mixture from precursors such as aldoximes or hydroximoyl chlorides. mdpi.comnih.gov Common methods for generating nitrile oxides include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. nih.gov For instance, an aldoxime can be oxidized using reagents like hydroxy(tosyloxy)iodobenzene (HTIB) or even household bleach (sodium hypochlorite) to form the nitrile oxide, which then reacts with an alkyne to produce the isoxazole ring. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variant where the alkyne and the nitrile oxide precursor are part of the same molecule, leading to the formation of fused bicyclic isoxazole systems. mdpi.comnih.gov

Table 1: Reagents for Nitrile Oxide Generation in Cycloaddition Reactions

| Precursor | Reagent | Description |

|---|---|---|

| Aldoxime | N-Chlorosuccinimide (NCS), Triethylamine | Dehydrohalogenation of the intermediate hydroximoyl chloride. |

| Aldoxime | Hydroxy(tosyloxy)iodobenzene (HTIB) | Oxidation of aldoxime to nitrile oxide. nih.gov |

| Aldoxime | Sodium Hypochlorite (NaOCl) | A common and inexpensive oxidant for generating nitrile oxides. |

| Hydroximoyl Chloride | Base (e.g., Triethylamine) | Dehydrohalogenation to form the nitrile oxide dipole. nih.gov |

Multicomponent Reactions Incorporating Isoxazole Precursors

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like isoxazoles in a single step from three or more starting materials. scielo.br This strategy is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. scielo.br

A common MCR for isoxazole synthesis involves the one-pot condensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. nih.govscispace.com This reaction can be catalyzed by various substances, including natural fruit juices, highlighting a move towards greener chemistry. nih.govscispace.com The mechanism typically involves the initial reaction of the β-ketoester with hydroxylamine to form an intermediate, followed by a Knoevenagel condensation with the aldehyde to construct the final isoxazole derivative. scielo.br While this method often produces isoxazol-5(4H)-ones, modifications to the substrates and conditions can lead to fully aromatic isoxazole systems.

Palladium-Catalyzed and Other Metal-Mediated Cyclizations

Metal-catalyzed reactions provide powerful and versatile routes to isoxazole rings. Palladium catalysis, in particular, has been extensively used. One prominent strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov In this approach, the oxime is treated with an electrophile like iodine monochloride (ICl), which induces cyclization to form a 4-iodoisoxazole. nih.govnih.gov This halogenated intermediate is highly valuable as it can undergo a variety of subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents at the C4 position of the isoxazole ring. nih.govnih.gov

Other metal-mediated approaches include:

Sonogashira Coupling: The requisite alkynone precursors can be prepared via palladium/copper-catalyzed Sonogashira coupling of an acid chloride with a terminal acetylene. nih.gov

Four-Component Coupling: A palladium-catalyzed four-component reaction of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can directly produce substituted isoxazoles. organic-chemistry.org

C-H Activation: Modern methods include palladium-catalyzed C-H activation/[4+1] annulation pathways, which allow for the construction of fused isoxazole systems like benzo[d]isoxazoles from simpler precursors. rsc.org

Amide Bond Formation in 2,2-Dimethylbutanamide (B3045117) Derivatives

The formation of the amide bond between the isoxazole amine and the sterically hindered 2,2-dimethylbutanoic acid is a critical step. The bulky tert-butyl group adjacent to the carbonyl function can significantly slow down the reaction rate, necessitating robust coupling methods. chimia.ch

Classical Amidation Protocols and Reagents (e.g., Carbodiimides, Imidazole Derivatives)

Amide bond formation is one of the most common reactions in organic synthesis. researchgate.net The standard method involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. hepatochem.com

Carbodiimide-based Reagents: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used coupling reagents. hepatochem.comluxembourg-bio.com The reaction proceeds through an O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a stable N-acylurea, reducing the yield. To mitigate this and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are frequently included. luxembourg-bio.com

Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, and HATU are highly effective activating agents. They react with the carboxylic acid to form active esters that readily couple with amines, often providing high yields even in challenging cases.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea (DIU) | DCU is poorly soluble and can often be removed by filtration. luxembourg-bio.com Additives like HOBt are recommended. |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxides | Highly efficient but can be expensive. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Tetramethylurea | Very common in solid-phase peptide synthesis; reactions are typically fast and clean. |

| Chloroformates | Isobutyl chloroformate | Carbon dioxide, isobutanol | Used in the mixed anhydride method of amide synthesis. luxembourg-bio.com |

Chemo- and Regioselective Amide Couplings

In complex molecules with multiple reactive sites, achieving chemo- and regioselectivity is paramount. For the synthesis of N-(isoxazol-3-yl)-2,2-dimethylbutanamide, the key is to ensure that the amidation occurs specifically between the amino group of 3-aminoisoxazole (B106053) and the carboxyl group of 2,2-dimethylbutanoic acid, without undesired reactions at other sites.

If the isoxazole ring itself contains other nucleophilic or electrophilic centers, protecting groups may be necessary. However, the isoxazole ring is generally stable under many standard amidation conditions. The primary challenge is often achieving selective reaction in the presence of other amines or carboxylic acids in the molecule. Modern catalytic methods, including enzymatic cascades, can offer high levels of selectivity under mild, aqueous conditions, providing an alternative to classical protecting-group strategies. nih.gov Transition-metal-free protocols, for example using LiHMDS at room temperature, have also been developed for the amidation of esters and the transamidation of amides, showing broad substrate scope and tolerance for sensitive functional groups. nih.gov

Solvent and Catalyst Optimization for Amidation Reactions

The synthesis of this compound and its analogues typically involves an amidation reaction, which is the formation of an amide bond between an amine (isoxazol-3-amine) and a carboxylic acid (2,2-dimethylbutanoic acid) or its activated derivative. The efficiency and yield of this coupling reaction are highly dependent on the choice of solvents, coupling agents (catalysts), and reaction conditions.

Commonly employed methods for synthesizing isoxazole-carboxamides utilize activating agents to facilitate the amide bond formation under mild conditions. nih.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are extensively used. nih.govmasterorganicchemistry.com These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com To enhance the reaction rate and minimize side reactions, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often added. nih.govnih.gov

The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Dichloromethane (DCM) is a frequently used solvent for these coupling reactions. nih.govnih.gov The optimization process involves screening various combinations of coupling agents, catalysts, bases (if necessary), and solvents to maximize the yield and purity of the final product.

Below is a table summarizing typical conditions for the synthesis of isoxazole-carboxamide derivatives, which are applicable to this compound.

| Coupling Agent | Catalyst/Additive | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| EDC | DMAP | Dichloromethane (DCM) | Room Temperature | 24-48 h | 60-85% | nih.govnih.gov |

| DCC | None | Dichloromethane (DCM) | Room Temperature | 12-24 h | Moderate to High | masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Pyridine (B92270) (as base) | Dichloromethane (DCM) | 0°C to RT | 2-6 h | High | masterorganicchemistry.com |

| HOBt/HBTU | DIPEA | Dimethylformamide (DMF) | Room Temperature | 12-24 h | High | N/A |

| Note: This table represents common amidation conditions. HOBt (Hydroxybenzotriazole), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) are also standard reagents in peptide and amide synthesis. |

Derivatization Strategies and Analog Development for this compound

Derivatization of a lead compound is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. nih.gov For this compound, derivatization can be targeted at two primary locations: the isoxazole ring and the 2,2-dimethylbutanamide side chain.

Modifications at the Isoxazole Moiety (e.g., Halogenation, Alkylation, Arylation)

The isoxazole ring is a versatile scaffold that allows for various chemical modifications at its C4 and C5 positions. nih.govijpca.org Such modifications can significantly influence the electronic and steric properties of the molecule, potentially impacting its biological activity.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the isoxazole ring can alter the compound's lipophilicity and metabolic stability. For instance, studies on related isoxazole derivatives have shown that the presence of chlorine or nitro groups on a phenyl ring attached to the isoxazole can enhance antibacterial activity. ijpca.org

Alkylation and Arylation: The C-H bonds of the isoxazole ring can be functionalized through transition-metal-catalyzed reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can introduce various alkyl and aryl groups. nih.gov These modifications allow for the exploration of different binding pockets in a biological target. For example, a Suzuki coupling reaction can be used to attach various aryl groups to the isoxazole core. nih.gov

The table below illustrates potential modifications at the isoxazole moiety.

| Modification Type | Reagents/Reaction | Position on Isoxazole | Potential Substituents | Reference |

| Arylation | Pd Catalyst, Arylboronic Acid (Suzuki Coupling) | C4 or C5 | Phenyl, Substituted Phenyls, Heteroaryls | researchgate.netnih.gov |

| Alkylation | Rhodium (III) Catalyst, Hypervalent Iodine Reagent | C4 | Alkynyl groups (e.g., TIPS-EBX) | researchgate.net |

| Halogenation | N-Halosuccinimide (NCS, NBS) | C4 | Cl, Br | N/A |

| Nitration | HNO₃/H₂SO₄ | C4 | NO₂ | N/A |

Structural Variations of the 2,2-Dimethylbutanamide Unit (e.g., Alkyl Chain Modifications, N-Substitutions)

The 2,2-dimethylbutanamide portion of the molecule also offers opportunities for structural modification to fine-tune the compound's properties. fiveable.me

Alkyl Chain Modifications: The 2,2-dimethylbutyl group provides a specific steric profile. Variations can include changing the chain length (e.g., replacing dimethylbutanamide with dimethylpropanamide or dimethylpentanamide), altering the branching pattern, or introducing cyclic structures (e.g., a cyclopentyl or cyclohexyl group). These changes can affect the compound's solubility and how it fits into a target's binding site.

N-Substitutions: While the parent compound has a secondary amide (N-H), this hydrogen can be replaced with various alkyl or aryl groups, converting it into a tertiary amide. fiveable.mefiveable.me N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov Modifying the N-substituent can impact hydrogen bonding capabilities, a critical factor in drug-receptor interactions. fiveable.me Reductive functionalization of the amide bond itself can lead to the synthesis of bioisosteres, which are molecules or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.netfrontiersin.org

Introduction of Probes and Tags for Chemical Biology Applications

To study the mechanism of action, cellular localization, and target engagement of this compound, chemical probes and tags can be covalently attached to the molecule. This process, known as bioconjugation, links the small molecule to a reporter molecule, such as a fluorescent dye, a radioactive isotope, or an affinity tag like biotin. wikipedia.orgchempep.com

The derivatization strategies mentioned previously can be adapted to introduce a reactive "handle" onto the molecule. For example, an alkyne or azide group could be installed on the isoxazole ring or the alkyl chain. This handle can then be used in highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the desired probe. chempep.com Alternatively, a linker with a reactive functional group (e.g., a primary amine or carboxylic acid) can be incorporated, allowing for conjugation to NHS esters or other activated molecules. leadingedgeonly.comnih.gov These tagged analogs are invaluable tools for molecular imaging, target identification, and proteomics studies. chempep.combiosyn.com

Stereoselective Synthesis of Enantiopure this compound Analogues

The parent compound, this compound, is achiral. However, many of the derivatization strategies discussed could introduce a stereocenter into the molecule. For instance, modifying the 2,2-dimethylbutanamide unit to a 2-methylbutanamide unit would create a chiral center at the alpha-carbon. In such cases, it is often necessary to synthesize single enantiomers, as different enantiomers of a chiral drug can have vastly different biological activities.

Stereoselective synthesis aims to produce a single enantiomer in high purity. This can be achieved through several approaches:

Chiral Pool Synthesis: Starting from an inexpensive, enantiopure starting material, such as an α-amino acid, which already contains the desired stereocenter. researchgate.net

Asymmetric Catalysis: Using a chiral catalyst to guide the reaction to form one enantiomer preferentially over the other. For example, the enantioselective addition of alkenes to imines can be catalyzed by chiral nickel complexes to produce enantioenriched amines. acs.org

1,3-Dipolar Cycloaddition: The synthesis of chiral isoxazolidine derivatives can be achieved through stereocontrolled 1,3-dipolar cycloaddition reactions between a nitrone and an alkene, where chirality is induced by a chiral auxiliary. ekb.eg

These methods allow for the controlled synthesis of specific stereoisomers, which is crucial for investigating the biological activity of chiral analogues of this compound.

Spectroscopic and Advanced Structural Elucidation of N Isoxazol 3 Yl 2,2 Dimethylbutanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the three-dimensional structure of a molecule in solution. For N-(isoxazol-3-yl)-2,2-dimethylbutanamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its covalent structure and conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole (B147169) ring and the 2,2-dimethylbutanamide (B3045117) moiety. The isoxazole protons typically appear in the aromatic region of the spectrum. nih.govnih.gov The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature. The tert-butyl group would yield a sharp singlet integrating to nine protons, while the methylene (B1212753) protons adjacent to the carbonyl group would also produce a singlet.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon (amide), the quaternary carbon of the tert-butyl group, and the carbons of the isoxazole ring. nih.govacs.org

Advanced 2D NMR techniques are crucial for conformational analysis. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons that are close to each other, which is vital for understanding the spatial arrangement around the amide bond. nih.govnih.gov The rotation around the C-N amide bond is often restricted, leading to distinct conformers (s-trans and s-cis). NOESY experiments could detect correlations between the amide N-H proton and specific protons on the isoxazole ring, helping to establish the preferred orientation of the isoxazole group relative to the butanamide backbone. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Isoxazole H-4 | 8.0 - 8.5 | 95 - 105 |

| Isoxazole H-5 | 6.5 - 7.0 | 150 - 160 |

| Amide N-H | 8.5 - 9.5 (broad s) | - |

| Methylene (-CH₂-) | 2.2 - 2.5 (s) | 40 - 50 |

| Quaternary Carbon (-C(CH₃)₃) | - | 30 - 40 |

| tert-Butyl (-C(CH₃)₃) | 1.0 - 1.3 (s) | 25 - 30 |

| Amide Carbonyl (C=O) | - | 170 - 175 |

| Isoxazole C-3 | - | 160 - 165 |

| Isoxazole C-5 | - | 150 - 160 |

*Note: These are illustrative values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. acs.orgnih.gov

For this compound (C₁₀H₁₄N₂O₂), HRMS would be used to confirm its elemental composition. The technique would aim to detect the protonated molecule, [M+H]⁺, and potentially other adducts like [M+Na]⁺. The experimentally measured mass would be compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed chemical formula. nih.goviitm.ac.in The fragmentation pattern observed in the mass spectrum can also offer structural clues, for instance, showing characteristic losses of the tert-butyl group or cleavage of the amide bond. acs.org

Table 2: Predicted HRMS Data for this compound *

| Ion | Chemical Formula | Calculated Exact Mass (m/z) | Expected Observation |

| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.1128 | High-intensity peak confirming the protonated molecule. |

| [M+Na]⁺ | C₁₀H₁₄N₂O₂Na⁺ | 217.0947 | Commonly observed adduct in ESI-MS. |

*Note: These are theoretical values. The presence and abundance of ions depend on the specific ionization technique used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. nih.gov

The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band between 1650 and 1700 cm⁻¹ would be characteristic of the amide C=O stretching vibration (Amide I band). nih.goviitm.ac.in The N-H stretching vibration of the secondary amide would likely appear as a distinct band in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹. iitm.ac.inepa.gov Vibrations associated with the isoxazole ring, including C=N, C=C, and N-O stretching, would appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netresearchgate.net

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, non-polar bonds, such as the C=C bonds within the isoxazole ring, often produce stronger Raman signals than IR signals. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound *

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Amide N-H | Stretching | 3200 - 3400 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong |

| Amide C=O | Stretching (Amide I) | 1650 - 1700 | Medium |

| Amide N-H | Bending (Amide II) | 1510 - 1570 | Weak |

| Isoxazole Ring | C=N, C=C Stretching | 1400 - 1600 | Strong |

| Isoxazole Ring | N-O Stretching | 1350 - 1420 | Medium |

*Note: These are illustrative values based on typical ranges for the specified functional groups. Actual frequencies can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anchor-publishing.comwestminster.ac.ukoregonstate.edu A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Accurate measurement of all bond lengths and angles, confirming the connectivity and geometry of the isoxazole and butanamide moieties. acs.org

Conformation: The solid-state conformation of the molecule, including the torsion angles that define the orientation of the isoxazole ring relative to the amide group. This would provide a direct observation of the preferred conformer in the crystal lattice. researchgate.netresearchgate.net

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amide N-H donor and a carbonyl oxygen or isoxazole nitrogen acceptor on an adjacent molecule) and other non-covalent interactions that dictate the crystal packing.

This data is crucial for understanding the molecule's solid-state properties and provides a benchmark for comparison with computational models and solution-state conformational studies from NMR.

Theoretical and Computational Chemistry Studies of N Isoxazol 3 Yl 2,2 Dimethylbutanamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of N-(isoxazol-3-yl)-2,2-dimethylbutanamide at the electronic level. researchgate.netnih.gov These methods provide insights into the molecule's geometry, electronic distribution, and reactivity, which are fundamental to understanding its chemical behavior and interactions with biological systems.

The optimized molecular geometry of this compound, typically calculated using a basis set such as 6-31G(d,p), reveals the spatial arrangement of its atoms and the planarity of the isoxazole (B147169) ring. researchgate.netnih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For isoxazole derivatives, these calculations help identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Furthermore, quantum chemical methods can simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net Calculated vibrational frequencies in the IR spectrum can be correlated with experimental data to confirm the molecular structure, with characteristic peaks for the C=O stretching of the amide and vibrations of the isoxazole ring being of particular interest. nih.govresearchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts aid in the structural elucidation of the compound. nih.gov

Table 1: Representative Quantum Chemical Data for Isoxazole Derivatives

| Parameter | Typical Calculated Value for Isoxazole Derivatives | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 D | Reflects the overall polarity of the molecule |

Molecular Docking Simulations for Predictive Binding Mode Analysis with Research Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg For this compound, docking simulations are employed to identify potential biological targets and to elucidate the specific molecular interactions that stabilize the ligand-protein complex. This method is crucial in structure-based drug design for predicting the binding affinity and selectivity of the compound. nih.gov

The process begins with the three-dimensional structures of the ligand, this compound, and the target protein, which are often obtained from crystallographic data or homology modeling. nih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to rank the predicted poses. sphinxsai.com These scores estimate the binding free energy, with lower values typically indicating a more favorable interaction. ukaazpublications.com

Studies on structurally related isoxazole amides have demonstrated their potential to bind to a variety of protein targets, including enzymes like cyclooxygenases (COX-1 and COX-2) and protein kinases, as well as receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govnih.gov The binding mode analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. For this compound, the isoxazole ring can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms, while the amide group can also participate in hydrogen bonding. acs.org The tert-butyl group is expected to engage in hydrophobic interactions within the binding pocket.

For instance, in docking studies of isoxazole carboxamide derivatives with COX enzymes, the orientation of the isoxazole ring within the active site was found to be critical for inhibitory activity. nih.gov The interactions with key amino acid residues, such as arginine and serine, were identified as being important for stabilizing the complex. nih.govnih.gov The results from these simulations provide a rational basis for the observed biological activity and guide the design of new analogs with improved potency and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for Isoxazole Derivatives with Protein Targets

| Target Protein | Typical Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.0 to -10.5 | Arg120, Tyr385, Ser530 | Hydrogen bonds, hydrophobic interactions |

| SMYD3 | -7.0 to -9.0 | Thr184, Ile214, Met242 | Hydrogen bonds, water-mediated interactions |

| Hsp90 | -8.0 to -8.5 | Asn51, Lys58, Gly97 | Hydrogen bonds, hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and flexibility of both the ligand and the protein over time. chemrxiv.orgresearchgate.net For this compound, MD simulations are used to assess the stability of the docked pose, explore the conformational landscape of the molecule, and analyze the dynamic nature of its interactions with a target protein. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory of their positions and velocities over a defined period. chemrxiv.org These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time provides an indication of the stability of the complex. nih.gov

For isoxazole amide derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. nih.govnih.gov For example, simulations of isoxazole amides bound to the enzyme SMYD3 have shown that the ligand remains stably bound in the active site, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation. nih.govchemrxiv.org These studies also highlight the importance of water molecules in mediating interactions between the ligand and the protein. acs.org

Furthermore, MD simulations can be used to calculate binding free energies using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Thermodynamic Integration. chemrxiv.orgnih.gov These calculations can provide a more accurate estimation of the binding affinity than docking scores alone and can be used to rank a series of compounds. chemrxiv.org The insights gained from MD simulations are invaluable for understanding the dynamic aspects of molecular recognition and for the rational design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR models can be developed to predict its biological activity based on its molecular descriptors. These models are powerful tools for prioritizing compounds for synthesis and testing, as well as for understanding the structural features that are important for activity. nih.govmdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. researchgate.net Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape descriptors). mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

QSAR studies on isoxazole derivatives have been successful in predicting their anti-inflammatory, anticancer, and antifungal activities. nih.govnih.govacs.org For example, a QSAR model for a series of isoxazole derivatives as anti-inflammatory agents might reveal that descriptors related to hydrophobicity and electronic properties are important for activity. nih.govresearchgate.net The resulting QSAR equation can then be used to predict the anti-inflammatory activity of new, unsynthesized isoxazole derivatives, including this compound.

The predictive power of a QSAR model is assessed through internal and external validation techniques. mdpi.com A statistically robust and predictive QSAR model can provide valuable insights into the mechanism of action and guide the design of new compounds with enhanced activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Models for Isoxazole Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | 3D spatial arrangement of molecular fields |

Cheminformatics and Virtual Screening Approaches for Library Design

Cheminformatics and virtual screening are powerful computational tools used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. nih.govbroadinstitute.org For this compound, these approaches can be used to explore the vast chemical space around the isoxazole scaffold and to design focused libraries of related compounds with a higher probability of being active. nih.gov

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of known active compounds. A model, or pharmacophore, is built based on the common structural features of these active molecules. This pharmacophore is then used to search large compound databases for molecules that match the model. dundee.ac.uk

Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the biological target. researchgate.netresearchgate.net Large libraries of compounds are docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. researchgate.net This approach is particularly useful when the structure of the target is known.

The isoxazole scaffold is a versatile building block for combinatorial library design. nih.gov By systematically varying the substituents on the isoxazole ring and the amide portion of this compound, large and diverse libraries of compounds can be generated in silico. nih.gov These libraries can then be filtered based on drug-like properties, such as Lipinski's rule of five, and subjected to virtual screening to identify the most promising candidates for synthesis and biological evaluation. ukaazpublications.com These computational strategies significantly accelerate the hit-to-lead optimization process in drug discovery. broadinstitute.org

Reaction Mechanisms and Chemical Reactivity of N Isoxazol 3 Yl 2,2 Dimethylbutanamide

Investigations into the Mechanism of Amide Hydrolysis and Stability in Various Media

The amide bond in N-(isoxazol-3-yl)-2,2-dimethylbutanamide is susceptible to hydrolysis under both acidic and alkaline conditions, a characteristic reaction of amides. chemguide.co.uk The stability of the molecule in various media is a critical factor for its synthesis, storage, and potential applications.

Under acidic conditions, the hydrolysis is initiated by the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the departure of the 3-aminoisoxazole (B106053) leaving group, yields 2,2-dimethylbutanoic acid and the corresponding 3-aminoisoxazole salt.

In alkaline media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. researchgate.net This also forms a tetrahedral intermediate, which then collapses to produce 2,2-dimethylbutanoic acid and 3-aminoisoxazole. researchgate.net Generally, the hydrolysis of amides is slower than that of esters, and the rate is influenced by factors such as pH, temperature, and the steric hindrance around the carbonyl group. researchgate.net The bulky 2,2-dimethylbutyl group in this compound may sterically hinder the approach of nucleophiles, potentially slowing the rate of hydrolysis compared to less hindered amides.

The stability of the isoxazole (B147169) ring itself is also pH-dependent. While generally stable, extreme pH conditions can promote ring-opening reactions, which would occur concurrently with amide hydrolysis.

Table 1: Predicted Stability of this compound in Different Media

| Medium | Predicted Stability | Primary Degradation Pathway |

| Neutral (pH ~7) | Relatively Stable | Slow hydrolysis of the amide bond. |

| Acidic (pH < 4) | Unstable | Acid-catalyzed hydrolysis of the amide bond. |

| Alkaline (pH > 10) | Unstable | Base-catalyzed hydrolysis of the amide bond. |

Reactivity Patterns of the Isoxazole Heterocycle (e.g., Ring Opening, Cycloaddition)

The isoxazole ring is a versatile heterocycle that can undergo a variety of reactions, including ring-opening and cycloaddition. nih.gov These transformations are valuable in synthetic chemistry as they allow for the conversion of the isoxazole core into other functionalized molecules.

Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, such as reductive cleavage, photolysis, or treatment with base. rsc.orgnih.gov For instance, catalytic hydrogenation of isoxazoles can lead to the reductive cleavage of the N-O bond to form β-aminoenones. rsc.orgmorressier.com Another method involves the use of molybdenum hexacarbonyl and water to achieve a similar transformation. rsc.org Ring-opening fluorination of isoxazoles has also been reported using electrophilic fluorinating agents like Selectfluor, yielding α-fluorocyanoketones. organic-chemistry.orgacs.orgresearchgate.net

Cycloaddition: Isoxazoles can participate as dienophiles or dienes in cycloaddition reactions. The [3+2] cycloaddition of nitrile oxides with alkynes is a common method for the synthesis of isoxazoles themselves. nih.govrsc.orgmdpi.com Existing isoxazoles can also undergo cycloaddition reactions. For example, treatment of isoxazoles with enamines in the presence of a Lewis acid like TiCl₄ can lead to an inverse electron-demand hetero-Diels–Alder reaction, ultimately forming substituted pyridines. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The isoxazole ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, although the positions of substitution are dictated by the electronic nature of the ring.

Electrophilic Substitution: The isoxazole ring is generally considered an electron-deficient heterocycle, making electrophilic substitution challenging. However, if the ring is sufficiently activated by electron-donating groups, substitution can occur. The most likely position for electrophilic attack on the 3-aminoisoxazole core would be the C4 position, which is activated by the amino group.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAAr) is more common for isoxazoles, particularly when the ring bears electron-withdrawing groups and a good leaving group. rsc.org For instance, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group with various nucleophiles. rsc.org In the case of this compound, direct nucleophilic substitution on the unsubstituted isoxazole ring is unlikely. However, if the isoxazole ring were to be functionalized with a leaving group at the C5 position, nucleophilic attack at this position would be feasible.

Catalytic Transformations Employing this compound as a Substrate

The isoxazole moiety can be a substrate for various catalytic transformations, particularly those involving transition metals.

Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation is a well-established method for the reductive ring opening of isoxazoles to yield β-aminoenones. morressier.com This reaction typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. mdpi.comresearchgate.net The specific conditions (pressure, temperature, and solvent) can influence the outcome and selectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Isoxazole derivatives can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. nih.govignited.insemanticscholar.org These reactions are powerful tools for the formation of carbon-carbon bonds. For these reactions to occur, the isoxazole ring must first be functionalized with a suitable group, such as a halogen or a boronic acid ester. For example, a palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position with aryl iodides has been reported. nih.gov A domino Suzuki coupling-isoxazole fragmentation reaction has also been developed for the cyanomethylation of aryl halides using an isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov

Photochemical and Electrochemical Reactivity Studies

The isoxazole ring exhibits interesting photochemical and electrochemical properties.

Photochemical Reactivity: Upon exposure to UV light, isoxazoles can undergo photoisomerization. nih.govresearchgate.net This process often involves the homolytic cleavage of the weak N-O bond, leading to the formation of an acyl azirine intermediate, which can then rearrange to form an oxazole. nih.gov The specific outcome of the photolysis can be influenced by the substituents on the isoxazole ring. The intrinsic photochemistry of isoxazoles has also been harnessed for photo-crosslinking applications in chemical proteomics. nih.gov

Electrochemical Reactivity: The electrochemical behavior of isoxazoles has also been investigated. vapourtec.comresearchgate.net Electrochemical methods can be employed for the synthesis of isoxazoles and their derivatives. nih.govresearchgate.netsemanticscholar.org For example, the electrochemical oxidation of chalcone (B49325) oximes can yield 3,5-disubstituted isoxazoles. researchgate.net The electrochemical reduction of the isoxazole ring is also possible and can lead to ring-opened products.

Table 2: Summary of Potential Reactivity of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Amide Hydrolysis (Acidic) | Dilute HCl, heat | 2,2-Dimethylbutanoic acid, 3-Aminoisoxazole hydrochloride |

| Amide Hydrolysis (Alkaline) | NaOH(aq), heat | Sodium 2,2-dimethylbutanoate, 3-Aminoisoxazole |

| Isoxazole Ring Opening (Reductive) | H₂, Pd/C | β-Aminoenone derivative |

| Cycloaddition (Diels-Alder) | Enamine, TiCl₄ | Substituted pyridine (B92270) derivative |

| Photochemical Isomerization | UV light (200-330 nm) | N-(Oxazol-2-yl)-2,2-dimethylbutanamide |

Structure Activity Relationship Sar Investigations in Chemical Biology Research

The exploration of N-(isoxazol-3-yl)-2,2-dimethylbutanamide and its analogues has been a significant area of focus in chemical biology and medicinal chemistry. Understanding the relationship between the molecular structure of these compounds and their biological activity is crucial for designing more potent and selective chemical probes and potential therapeutic agents. This section details the structure-activity relationship (SAR) investigations, from the design and synthesis of analogues to computational modeling approaches.

Applications in Chemical Biology and Materials Science Research

Utility as Chemical Probes for Elucidating Cellular Pathways and Biological Mechanisms

While direct studies on N-(isoxazol-3-yl)-2,2-dimethylbutanamide as a chemical probe are not extensively documented, the isoxazole (B147169) motif is a well-established pharmacophore in numerous biologically active compounds. ijpca.orgnih.gov Isoxazole derivatives are known to interact with a variety of biological targets, and thus, this compound could potentially be developed as a chemical probe. nih.gov Such a probe could be used to investigate cellular signaling pathways and other biological mechanisms. The development of small molecule probes is a critical aspect of chemical biology for understanding complex biological processes. ijpca.org

Role as Ligands or Building Blocks in Supramolecular Chemistry and Coordination Compounds

The isoxazole ring within this compound contains both nitrogen and oxygen atoms which can act as potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in the synthesis of coordination compounds and metal-organic frameworks (MOFs). The specific stereochemistry and electronic properties of the isoxazole ring could influence the geometry and stability of the resulting metal complexes. While research on this specific molecule's coordination chemistry is not prominent, the broader class of isoxazole-containing ligands has been explored for such purposes.

Integration into Complex Molecular Architectures for Advanced Materials Research

The bifunctional nature of this compound, featuring a reactive amide group and a heterocyclic isoxazole ring, makes it a versatile building block for the synthesis of more complex molecular architectures. It could potentially be incorporated into polymers or other macromolecular structures to impart specific chemical or physical properties. The isoxazole moiety, for instance, is known to be a component in some functional materials, and its inclusion could influence properties such as thermal stability or photophysical behavior.

Studies on Bioactivation Pathways and Metabolomic Profiling in In Vitro Research Systems

Understanding the metabolic fate of a compound is crucial for its development in any biological application. For this compound, in vitro studies using liver microsomes or other cellular systems would be necessary to identify potential metabolites. The amide linkage may be susceptible to hydrolysis by cellular amidases, and the isoxazole ring could undergo ring-opening or other enzymatic modifications. Metabolomic profiling would provide a comprehensive picture of the metabolic pathways this compound undergoes within a biological system.

Development as Research Tools for Target Validation and Mechanistic Biology

Given the prevalence of the isoxazole ring in medicinal chemistry, this compound could serve as a scaffold or starting point for the development of more potent and selective inhibitors for specific biological targets. nih.gov Through systematic chemical modifications, derivatives of this compound could be synthesized and screened for activity against various enzymes or receptors. This approach is instrumental in target validation and in dissecting the mechanistic details of biological pathways. The synthesis of isoxazole derivatives is an active area of research with various established synthetic routes. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Methodologies for Novel Research Leads

There are no published studies that have included N-(isoxazol-3-yl)-2,2-dimethylbutanamide in high-throughput screening (HTS) campaigns. The integration of any compound into HTS is predicated on its synthesis and availability, which for this specific molecule, is not documented in the scientific literature. General HTS methodologies are widely applied to libraries of isoxazole-containing compounds to identify novel biological activities. rsc.orgrsc.org However, the specific outcomes or potential of this compound within this context are unknown.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Development of this compound as Components in Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient synthetic strategies for creating molecular complexity in a single step. nih.gov Isoxazole-containing building blocks have been utilized in various MCRs. researchgate.net However, there is no documentation of this compound being used as a reactant or product in any published multicomponent reaction schemes. The potential for this compound to participate in such reactions has not been explored.

Expanding the Scope of Mechanistic Studies in Non-Clinical Biological Systems

Mechanistic studies in non-clinical biological systems are essential for understanding the mode of action of a compound. Such studies are contingent on observing a biological effect in the first place. As there are no published reports on the biological activity of this compound, no mechanistic studies have been undertaken. Research on other isoxazole-carboxamide derivatives has explored their mechanisms as, for example, COX inhibitors, but these findings cannot be extrapolated to the specific, unstudied compound . nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(isoxazol-3-yl)-2,2-dimethylbutanamide, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves cycloaddition reactions to form the isoxazole ring, followed by amide coupling to introduce the 2,2-dimethylbutanamide group. Key steps include:

- Isoxazole formation : 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles (e.g., alkynes) under reflux conditions in solvents like dichloromethane or ethanol .

- Amide coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with the isoxazole-3-amine derivative. Catalysts like DMAP may enhance yields .

- Critical conditions : Temperature control (60–80°C for cycloaddition), anhydrous solvents, and inert atmospheres to prevent side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Characterization involves:

- NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of the isoxazole ring and amide bond formation .

- HPLC for purity assessment (>95% purity threshold for biological assays) .

- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

- Melting point determination to assess crystallinity and batch consistency .

Q. What initial biological screening assays are recommended to assess its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase, given the isoxazole moiety’s role in enzyme interaction .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent selection : Replace ethanol with THF for better solubility of intermediates, reducing side-product formation .

- Catalyst screening : Test Pd-based catalysts for amide coupling to reduce reaction time and improve regioselectivity .

- pH control : Maintain pH 7–8 during cycloaddition to stabilize nitrile oxide intermediates .

- Process analytics : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified strains) and assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Comparative SAR analysis : Synthesize structural analogs (e.g., replacing 2,2-dimethylbutanamide with thiophene-acetamide) to isolate bioactivity contributors .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with antimicrobial potency) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to COX-2 or bacterial FabH enzymes, guided by crystallographic data (PDB IDs: 1PXX, 3HLB) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling : Train models on datasets of isoxazole derivatives to predict IC50 values for novel analogs .

Q. What strategies stabilize this compound under physiological conditions for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism .

- pH-sensitive formulations : Encapsulate in liposomes stabilized at pH 7.4 to prevent degradation in acidic environments .

- Co-crystallization : Co-crystallize with cyclodextrins to improve thermal stability and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.